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Compound of Interest

Compound Name:
2-Chloro-5,6,7,8-

tetrahydropteridine

CAS No.: 857398-45-9

Cat. No.: B3289333 Get Quote

Executive Summary & Chemical Context
2-Chloro-5,6,7,8-tetrahydropteridine represents a "privileged scaffold" in medicinal chemistry,

combining the bioactivity of the pteridine core with a reactive 2-chloro handle suitable for

nucleophilic aromatic substitution (

). Unlike its aromatic precursor (2-chloropteridine), the tetrahydro- form is chemically distinct,
possessing increased basicity, three-dimensionality (

character), and susceptibility to oxidative degradation.

Molecular Formula:

Molecular Weight: 170.60 g/mol

Key Stability Risk: Rapid oxidation to the dihydro- or fully aromatic pteridine upon exposure

to air.

Handling Protocol: All spectroscopic samples should be prepared under an inert atmosphere

(

or

) using degassed solvents.
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Synthesis & Impurity Profile (Context for Analysis)
To accurately interpret spectra, one must understand the likely impurities derived from the

synthesis (typically reduction of 2-chloropteridine).

Target Molecule: 2-Chloro-5,6,7,8-tetrahydropteridine.[1][2][3]

Impurity A (Over-reduction): 5,6,7,8-Tetrahydropteridine (Dechlorination product).

Impurity B (Under-reduction): 7,8-Dihydro- or 5,8-dihydropteridine isomers.

Impurity C (Oxidation): 2-Chloropteridine (Aromatic reversion).

Workflow: Synthesis to Validation
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Figure 1: Integrated workflow for the isolation and validation of labile tetrahydropteridines.

Spectroscopic Data & Interpretation
A. Mass Spectrometry (MS)
The presence of the chlorine atom provides a definitive isotopic signature that distinguishes the

target from dechlorinated byproducts.
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Method: LC-MS (ESI, Positive Mode) Expected Data:

Parameter Value / Observation Structural Insight

Parent Ion
171.04 (for

)

Confirms intact core (

).

Isotope Pattern 3:1 ratio of m/z 171 : 173
Definitive proof of one Chlorine

atom.

Fragment Ion
m/z ~135 (

)

Characteristic loss of HCl in

high-energy collisions.

Impurity Check
m/z 137 (

)

Indicates dechlorination

(Tetrahydropteridine).

Self-Validation Check: If the mass spectrum shows a dominant peak at 171 but lacks the 173

peak (approx. 30% intensity of base peak), the sample is not chlorinated.

B. Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for assessing the oxidation state of the pyrazine ring.

Method: 300-500 MHz

NMR Solvent: DMSO-

(Preferred for observing exchangeable NH protons) or

(if HCl salt, NHs will exchange/disappear).

Predicted Chemical Shifts (

, ppm) in DMSO-

:
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Position Type
Shift (

)
Multiplicity Interpretation

C4-H Aromatic CH 8.00 – 8.30 Singlet (s)

The only

aromatic proton.

A shift downfield

(>8.5) suggests

oxidation to

pteridine.

N5-H Amine NH 6.50 – 7.20
Broad Singlet (br

s)

Exchangeable

with

. Broadening

indicates

conformational

flux.

N8-H Amine NH 6.00 – 6.80
Broad Singlet (br

s)

Exchangeable.

Often distinct

from N5-H due to

electronic

environment.

C6-H2 Aliphatic 3.30 – 3.50 Triplet/Multiplet

Diagnostic for

tetrahydro state.

Aromatic

pteridines lack

this signal.

C7-H2 Aliphatic 3.00 – 3.20 Triplet/Multiplet Coupled to C6.

Critical Distinction (Tetrahydro vs. Aromatic):

Target (Tetrahydro): Two distinct methylene signals in the 3.0–3.5 ppm range.

Impurity (Aromatic): No signals in the 3.0–4.0 ppm range; additional aromatic signals appear

>8.5 ppm.
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C. Infrared Spectroscopy (IR)
IR is useful for monitoring the solid-state stability and confirming the presence of the amine

handles.

Method: FT-IR (ATR or KBr pellet)

Functional Group
Wavenumber (

)
Assignment

N-H Stretch 3250 – 3400

Secondary amines (N5, N8).

Broad band indicates H-

bonding (salt form).

C-H Stretch 2850 – 2950
C-H stretches from the C6/C7

positions (absent in aromatic

precursor).

C=N Stretch 1580 – 1620
Pyrimidine ring breathing

modes.

C-Cl Stretch 650 – 800
Characteristic halo-aromatic

stretch (often weak/obscured).

Experimental Protocols
Protocol 1: Sample Preparation for NMR (Inert Handling)
Rationale: Tetrahydropteridines oxidize to dihydropteridines within minutes in aerated solvents,

complicating spectral analysis.

Solvent Prep: Sparge DMSO-

with dry Argon gas for 15 minutes prior to use.

Dissolution: Weigh 5-10 mg of the 2-chloro-5,6,7,8-tetrahydropteridine (typically an HCl

salt) into a vial.

Transfer: Add 0.6 mL of degassed DMSO-
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under an Argon blanket. Cap immediately.

Acquisition: Run the spectrum immediately. If

exchange is required, add 1 drop of

and shake just before re-acquiring; note the disappearance of peaks at 6.0–7.2 ppm.

Protocol 2: LC-MS Purity Check
Rationale: To quantify the ratio of chlorinated product vs. dechlorinated byproduct.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes. (Tetrahydropteridines are polar and elute early; 2-

chloro substitution increases retention slightly).

Detection: UV at 254 nm and 280 nm; MS ESI+ (Scan range 100–500 m/z).

Logic Pathway for Structural Confirmation
Use this decision tree to interpret your data.
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Analyze 1H NMR Spectrum

Are signals present at
3.0 - 3.5 ppm?

Is there a singlet at
~8.2 ppm?

Yes

FAIL: Oxidized to Pteridine

No (Only aromatics)

Check MS:
Is M+H = 171/173 (3:1)?

Yes

FAIL: Ring Opening/Degradation

No

CONFIRMED:
2-Chloro-5,6,7,8-tetrahydropteridine

Yes

FAIL: Dechlorinated
(Tetrahydropteridine)

No (Mass = 137)

Click to download full resolution via product page

Figure 2: Logic gate for structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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